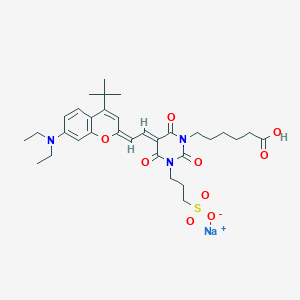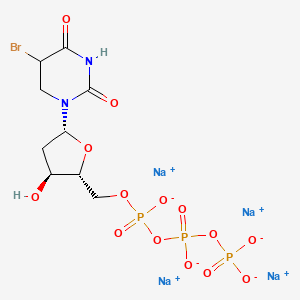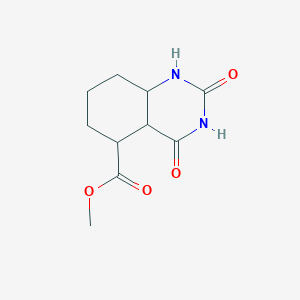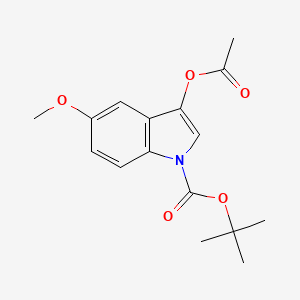
1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This particular compound is characterized by its unique structure, which includes an indole core substituted with acetyloxy and methoxy groups, and a tert-butyl ester moiety.
準備方法
The synthesis of 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyloxy and methoxy groups through selective functionalization reactions. The final step involves esterification to introduce the tert-butyl ester group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Known for its role in plant growth regulation.
Indole-3-acetic acid: A well-known plant hormone.
Indole-3-butyric acid: Used as a rooting agent in plant propagation. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H19NO5 |
|---|---|
分子量 |
305.32 g/mol |
IUPAC名 |
tert-butyl 3-acetyloxy-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-10(18)21-14-9-17(15(19)22-16(2,3)4)13-7-6-11(20-5)8-12(13)14/h6-9H,1-5H3 |
InChIキー |
MLONQPICSFYDMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


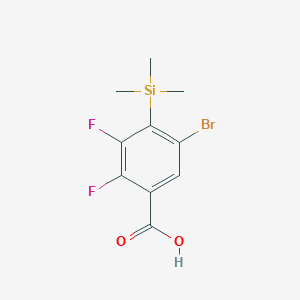
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
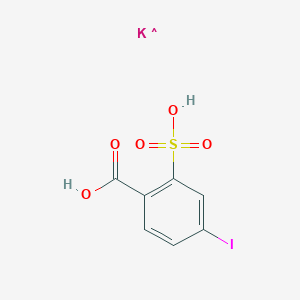
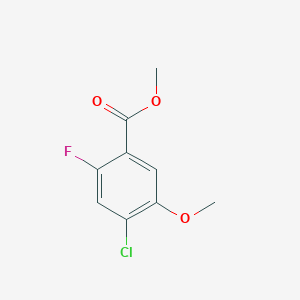
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
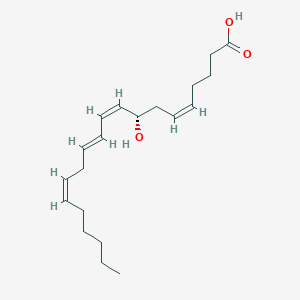
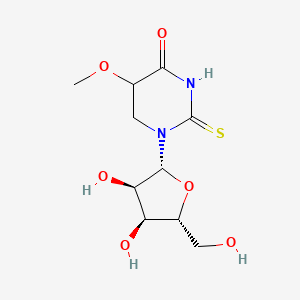
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)

